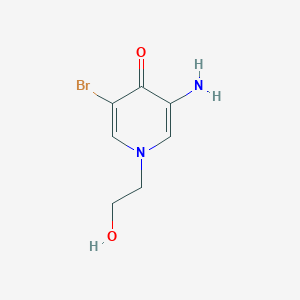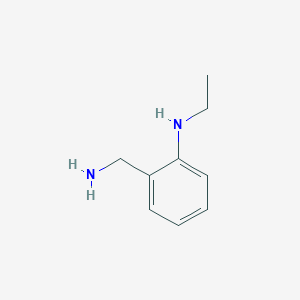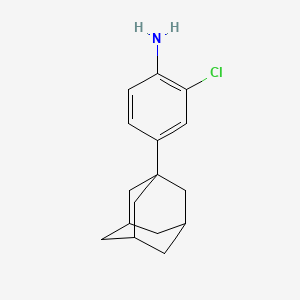
4-(Adamantan-1-yl)-2-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Adamantan-1-yl)-2-chloroaniline is an organic compound that features an adamantane moiety attached to a chloroaniline structure Adamantane is a polycyclic hydrocarbon known for its rigidity and stability, while chloroaniline is a derivative of aniline with a chlorine atom substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)-2-chloroaniline typically involves the following steps:
Formation of Adamantyl Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction. Adamantane is reacted with a suitable halogenated precursor in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Amination: The resulting adamantyl halide is then subjected to nucleophilic substitution with aniline to form the adamantyl aniline derivative.
Chlorination: The final step involves the selective chlorination of the aniline ring at the ortho position relative to the amino group. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Adamantan-1-yl)-2-chloroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: 4-(Adamantan-1-yl)aniline.
Substitution: 4-(Adamantan-1-yl)-2-hydroxyaniline.
Wissenschaftliche Forschungsanwendungen
4-(Adamantan-1-yl)-2-chloroaniline has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds with potential antiviral and anticancer properties.
Materials Science: The compound’s rigid structure makes it useful in the development of high-performance polymers and nanomaterials.
Biological Studies: It serves as a model compound for studying the interactions of adamantane derivatives with biological systems.
Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Adamantan-1-yl)-2-chloroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes.
Pathways Involved: The compound can affect cellular signaling pathways, leading to changes in gene expression and cellular responses. This is particularly relevant in its potential anticancer activity, where it may induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Adamantan-1-yl)aniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chloroaniline: Lacks the adamantane moiety, resulting in different physical and chemical properties.
4-(Adamantan-1-yl)-2-nitroaniline: Contains a nitro group instead of a chloro group, leading to different reactivity and applications.
Uniqueness
4-(Adamantan-1-yl)-2-chloroaniline is unique due to the combination of the adamantane moiety and the chloroaniline structure. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C16H20ClN |
|---|---|
Molekulargewicht |
261.79 g/mol |
IUPAC-Name |
4-(1-adamantyl)-2-chloroaniline |
InChI |
InChI=1S/C16H20ClN/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2 |
InChI-Schlüssel |
YLZWHRNKSFXZGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


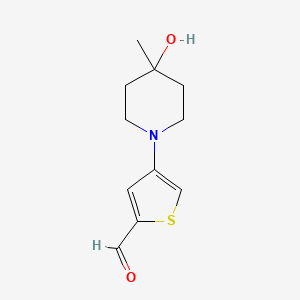
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
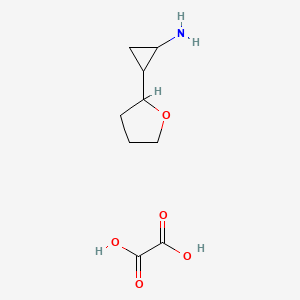
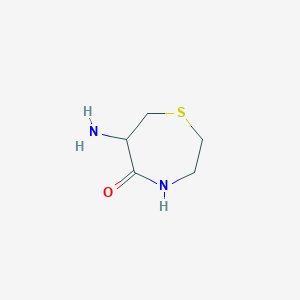
![7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13199042.png)
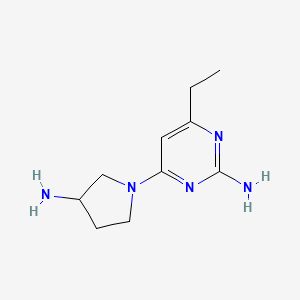
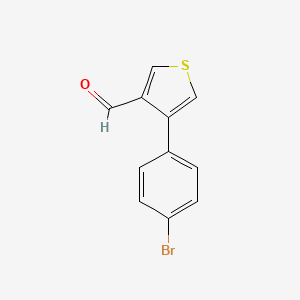
![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)
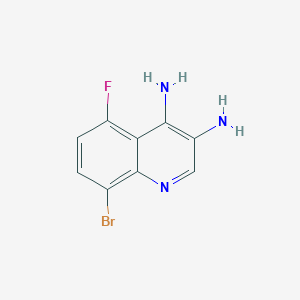
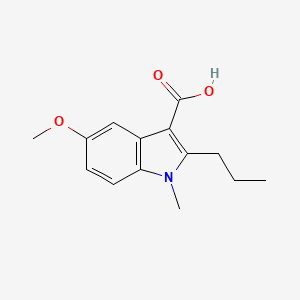
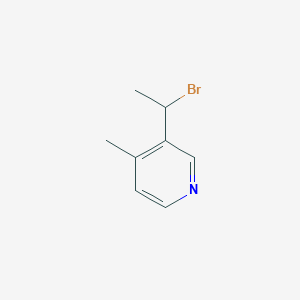
![Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199086.png)
